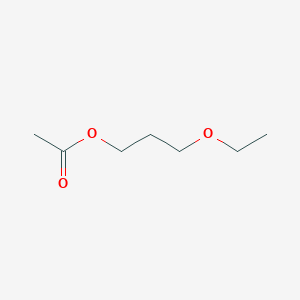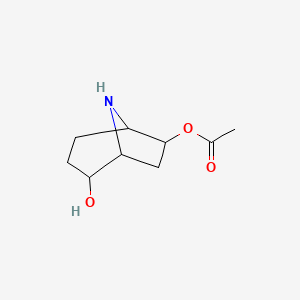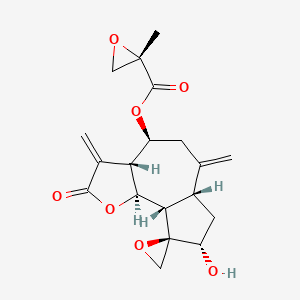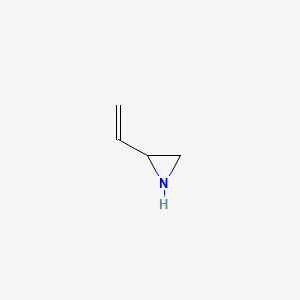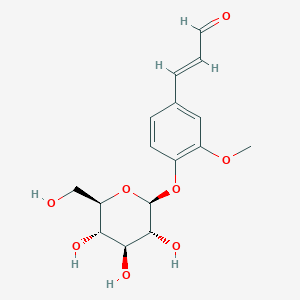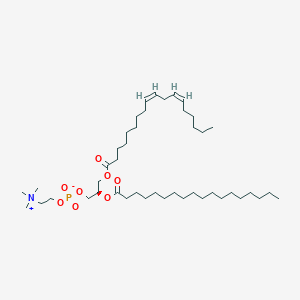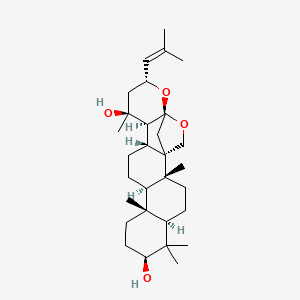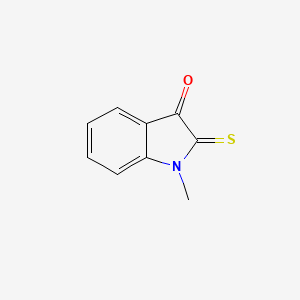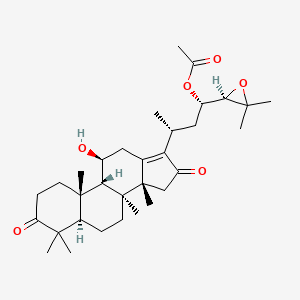
醋酸异甘草素C
科学研究应用
Alisol C 单乙酸酯在科学研究中具有广泛的应用范围:
作用机制
Alisol C 单乙酸酯的作用机制涉及其与各种分子靶标和途径的相互作用。 它通过干扰骨细胞中骨化三醇诱导的信号通路抑制破骨细胞的形成 . 此外,它调节 PI3K/Akt/mTOR 信号通路,这对它的抗炎和抗癌活性至关重要 .
生化分析
Biochemical Properties
Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alisol C monoacetate inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.
Cellular Effects
Alisol C monoacetate exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, Alisol C monoacetate influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.
Molecular Mechanism
The molecular mechanism of Alisol C monoacetate involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Alisol C monoacetate inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alisol C monoacetate change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that Alisol C monoacetate can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Alisol C monoacetate vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that Alisol C monoacetate has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.
Metabolic Pathways
Alisol C monoacetate is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, Alisol C monoacetate promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .
Transport and Distribution
Within cells and tissues, Alisol C monoacetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .
Subcellular Localization
Alisol C monoacetate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.
准备方法
合成路线和反应条件
Alisol C 单乙酸酯的制备通常涉及使用乙醇提取泽泻块茎。 然后将混合物进行微波提取以获得所需的化合物 . 另一种方法是将泽泻药材粉碎得到泽泻粉,然后与叔丁基甲醚混合,用超声波提取 .
工业生产方法
Alisol C 单乙酸酯的工业生产遵循类似的提取方法,但规模更大。 使用先进的提取技术,如微波和超声波提取,可确保更高的产量和化合物的纯度 .
化学反应分析
反应类型
Alisol C 单乙酸酯会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其生物活性或在不同环境中研究其性质至关重要 .
常用试剂和条件
涉及 Alisol C 单乙酸酯的反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,以确保达到预期的结果 .
主要生成物
Alisol C 单乙酸酯反应产生的主要产物取决于反应类型。 例如,氧化反应可能会产生羟基化衍生物,而还原反应可能会产生化合物的脱氧形式 .
相似化合物的比较
类似化合物
Alisol A: 另一种来自泽泻的三萜类化合物,具有类似的生物活性。
Alisol B 23-乙酸酯: 以其抗菌和抗炎特性而闻名.
Alisol Q 23-乙酸酯: 一种新发现的三萜类化合物,具有强大的抗菌作用.
独特性
Alisol C 单乙酸酯因其独特的分子结构而脱颖而出,其中包括一个环氧基团和一个乙酰氧基团。 这种独特的结构使其具有多种生物活性,使其成为科学研究中宝贵的化合物 .
属性
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCQNIPRJEMDH-QSKXMHMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26575-93-9 | |
| Record name | Alisol C 23-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALISOL C 23-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?
A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].
Q2: What biological activities have been reported for Alisol C monoacetate?
A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


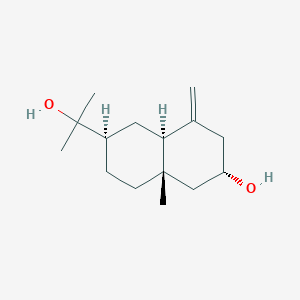
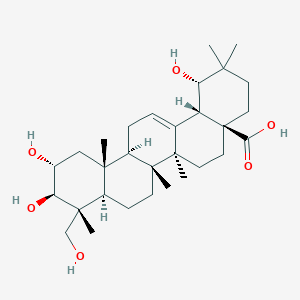
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
